molecular formula C16H18N2O5 B5413048 4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid

4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid

Cat. No.: B5413048
M. Wt: 318.32 g/mol
InChI Key: FJGSEJGGSOGOKH-MDZDMXLPSA-N
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Description

“4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which is a part of the compound , can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates . The investigation revealed different conditions are required depending on the nature of the methylketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .


Molecular Structure Analysis

The molecular structure of 4-oxo-2-butenoic acid, a part of the compound , has the molecular formula C4H4O3 . The average mass is 100.073 Da and the monoisotopic mass is 100.016045 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented due to the limited information available about this specific compound .

Properties

IUPAC Name

(E)-4-[2-(4-cyclopentyloxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14(9-10-15(20)21)17-18-16(22)11-5-7-13(8-6-11)23-12-3-1-2-4-12/h5-10,12H,1-4H2,(H,17,19)(H,18,22)(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGSEJGGSOGOKH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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